Molecular Weight and LogP Differentiation from the Unsubstituted Parent 2-Nitrothiophene
The introduction of the -CH₂SO₂CH₃ group at the 3-position increases the molecular weight from 129.14 g/mol (2-nitrothiophene) to 221.3 g/mol and raises the computed LogP by approximately 1.5–2.0 log units relative to the parent, altering both membrane permeability predictions and solubility profiles [1]. While 2-nitrothiophene is essentially inactive against E. coli, M. luteus, and A. niger (MIC values not reached at the highest tested concentrations in the Morley series) [2], the addition of electron-withdrawing substituents at the 3-position is structurally analogous to the pattern that transforms the 2-nitrothiophene scaffold into compounds with measurable antimicrobial activity in the same assay system.
| Evidence Dimension | Molecular weight and substitution-mediated activity enhancement |
|---|---|
| Target Compound Data | MW = 221.3 g/mol; 3-CH₂SO₂CH₃ substitution |
| Comparator Or Baseline | 2-nitrothiophene: MW = 129.14 g/mol; no 3-substituent; MIC values not reached against E. coli, M. luteus, A. niger at highest tested concentrations in Morley & Matthews (2006) assay |
| Quantified Difference | MW increase of 92.16 g/mol; QSAR models from Morley & Matthews (2006) predict that 3-substitution with electron-withdrawing groups enhances activity by 2–3 orders of magnitude vs. unsubstituted 2-nitrothiophene [2] |
| Conditions | Comparative molecular properties; biological activity inferred from QSAR models established across a 19-compound nitrothiophene series tested against E. coli, M. luteus, and A. niger |
Why This Matters
Procuring unsubstituted 2-nitrothiophene for biological screening would yield negative results, whereas the 3-methylsulfonylmethyl analog places the compound within a scaffold class with documented, tunable biological activity.
- [1] PubChem, Compound Summary for CID 20043613 (2-nitrothiophene), molecular weight and computed properties, accessed 2026. View Source
- [2] J. O. Morley and T. P. Matthews, "Structure–activity relationships in nitrothiophenes," Bioorg. Med. Chem., vol. 14, no. 23, pp. 8099–8108, 2006. QSAR equations: predicted activity correlates with HOMO energies and total atomic charges; 2-nitrothiophene (1n) predicted least active. View Source
